
2-(2,4-Dimethylphenyl)-4-iodomethyl-5-methyloxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a 2,4-dimethylphenyl group at the 2-position, an iodomethyl group at the 4-position, and a methyl group at the 5-position. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The 2,4-dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions. The iodomethyl group can be added through halogenation reactions, and the methyl group can be introduced through alkylation reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently. For example, Lewis acids like aluminum chloride may be used as catalysts in Friedel-Crafts reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often require palladium catalysts and specific ligands.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. It may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, materials, and polymers. Its unique chemical properties make it valuable in various industrial applications.
作用机制
The mechanism of action of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds with different substituents on the oxazole ring, such as 2-phenyl-4-methyl-5-iodo-oxazole, may exhibit different chemical properties and reactivity.
Isoxazole Compounds: Isoxazoles, which have a nitrogen atom adjacent to the oxygen in the five-membered ring, can be compared in terms of stability, reactivity, and biological activity.
Thiazole Compounds:
The uniqueness of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from other oxazole derivatives and related compounds.
属性
分子式 |
C13H14INO |
|---|---|
分子量 |
327.16 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14INO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 |
InChI 键 |
NTMNMWBNRDKKEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


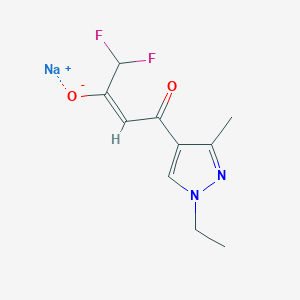
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

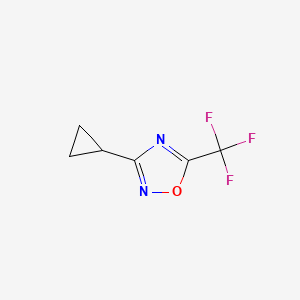
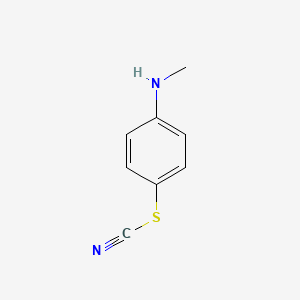
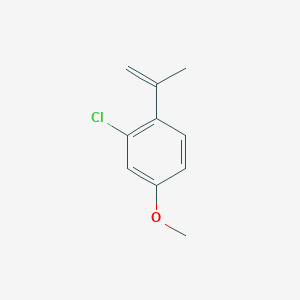
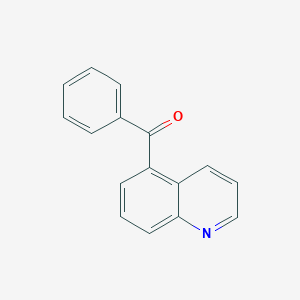
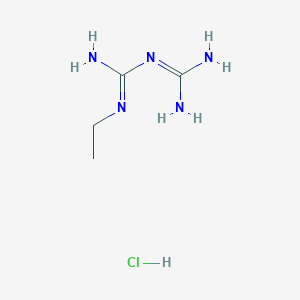
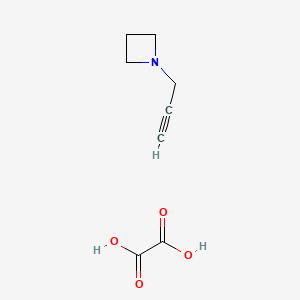
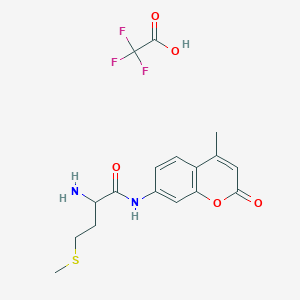
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
